CreA protein - 144516-87-0

CreA protein

Catalog Number: EVT-1516865
CAS Number: 144516-87-0
Molecular Formula: C6H10FNO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CreA protein is primarily sourced from the fungus Aspergillus nidulans, a model organism in molecular biology and genetics. It belongs to the category of transcription factors, specifically classified as a wide-domain regulatory protein involved in mediating carbon catabolite repression. This classification highlights its function in regulating gene expression based on nutrient availability .

Synthesis Analysis

Methods and Technical Details

The synthesis of CreA protein can be achieved through various methods, including cell-free protein synthesis systems. These systems utilize crude extracts from cells, such as those derived from Escherichia coli or insect cells (e.g., Sf21), which contain all necessary components for transcription and translation. The general steps include:

  1. Preparation of Cell Extracts: Cells are lysed to release their contents, followed by purification steps to remove debris and DNA.
  2. Reaction Setup: The extract is combined with amino acids, energy substrates (such as adenosine triphosphate), nucleotides, and the DNA template encoding CreA.
  3. Incubation: The mixture is incubated under optimal conditions for protein synthesis, allowing for translation and folding of the CreA protein .

This method allows for high yields of functional proteins without the need for living cells.

Molecular Structure Analysis

Structure and Data

The CreA protein is characterized by its wide-domain structure, which facilitates its interaction with DNA and other proteins involved in transcription regulation. Although detailed structural data specific to CreA may not be extensively documented in public databases, it is known that such regulatory proteins typically contain several functional domains:

  • DNA-Binding Domain: Responsible for recognizing and binding to specific DNA sequences.
  • Regulatory Domain: Involved in modulating the activity of the protein based on cellular signals.

Structural studies using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy would provide insights into its three-dimensional configuration.

Chemical Reactions Analysis

Reactions and Technical Details

CreA functions primarily through its interaction with DNA to regulate gene expression related to carbon metabolism. The key reactions involving CreA include:

  1. Binding to DNA: CreA binds to specific sites on the promoter regions of target genes, inhibiting or promoting their transcription based on carbon availability.
  2. Formation of Protein Complexes: CreA may form complexes with other transcription factors or co-regulators that further modulate its activity .

These interactions are critical for maintaining metabolic flexibility in response to varying environmental conditions.

Mechanism of Action

Process and Data

The mechanism of action of CreA involves several steps:

  1. Sensing Carbon Sources: Upon exposure to preferred carbon sources (like glucose), CreA's expression is upregulated.
  2. Transcriptional Regulation: The active form of CreA binds to target gene promoters, leading to either repression or activation depending on the nutrient context.
  3. Feedback Mechanism: There is evidence suggesting autoregulation where high levels of creA mRNA can lead to feedback inhibition on its own expression under certain conditions .

This regulatory loop ensures that Aspergillus nidulans efficiently utilizes available nutrients while preventing unnecessary metabolic expenditure.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties (such as molecular weight) of CreA are not universally defined in literature, general characteristics can be inferred:

  • Molecular Weight: Typically ranges from 50 kDa to 70 kDa for regulatory proteins.
  • Solubility: Generally soluble in aqueous buffers used for biochemical assays.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature; optimal conditions often need to be established experimentally.

Chemical properties would include its ability to form complexes with nucleic acids and other proteins, which is essential for its function as a transcription factor.

Applications

Scientific Uses

CreA protein has significant applications in various scientific fields:

  • Biotechnology: Understanding CreA's role can aid in metabolic engineering efforts aimed at optimizing fungal strains for industrial fermentation processes.
  • Genetic Studies: Its function as a transcription factor makes it a target for studies on gene regulation mechanisms within fungi.
  • Pharmaceutical Research: Insights into carbon catabolite repression pathways may inform drug development strategies targeting fungal pathogens .

Research into CreA continues to enhance our understanding of fungal biology and its applications in biotechnology and medicine.

Structural Characterization of CreA Protein

Zinc Finger Domain Architecture and DNA-Binding Motifs

CreA is a fungal transcription factor characterized by a Cys₂-His₂ (C₂H₂) zinc finger domain that mediates sequence-specific DNA binding. This domain belongs to the largest class of transcription factors in eukaryotes, featuring a conserved ββα fold stabilized by zinc ion coordination. Each finger motif in CreA follows the consensus sequence CX₂CX₃FX₅LX₂HX₃H (where X is any amino acid), forming a compact structure where two antiparallel β-strands and one α-helix pack around a central zinc ion [1] [6]. CreA contains two tandem zinc fingers that bind preferentially to guanine-rich DNA sequences, specifically recognizing the 5′-SYGGRG-3′ motif (where S = C/G, Y = C/T, R = G/A), with highest affinity for 5′-GCGGGG-3′ [1] [7].

The DNA-binding mechanism relies on critical amino acid residues within the α-helical region ("recognition helix") that form hydrogen bonds with DNA bases. Structural studies reveal that Arg14, Glu16, His17, and Arg20 in Finger 1 and Arg44, Asp46, and Arg50 in Finger 2 mediate base-specific contacts within the major groove [7]. This architecture enables CreA to function as a repressor by sterically blocking transcription initiation complexes.

Table 1: Key Structural Features of CreA Zinc Finger Domain

FeatureCreA CharacteristicsTypical C₂H₂ Zinc Finger
Motif SequenceCX₂CX₃FX₅LX₂HX₃HCX₂CX₃FX₅LX₂HX₃H
Number of Fingers23–4 (e.g., Zif268)
DNA Recognition Motif5′-SYGGRG-3′ (Optimal: 5′-GCGGGG-3′)Variable (e.g., 5′-GCGTGGGCG-3′)
Key DNA-Contact ResiduesR14, E16, H17, R20 (F1); R44, D46, R50 (F2)Position −1, +2, +3, +6 of helix

Molecular Dynamics of CreA-DNA Interactions

Molecular dynamics (MD) simulations of CreA-DNA complexes reveal how conformational flexibility governs binding stability. A 15-ns simulation of solvated CreA bound to its cognate DNA sequence (5′-GCGGGG-3′) demonstrated that the protein-DNA interface remains stable in aqueous environments, with root-mean-square deviation (RMSD) values below 2.0 Å for the zinc finger core [1]. Critical observations include:

  • Electrostatic complementarity: Positively charged residues (e.g., Arg20, Arg50) form salt bridges with DNA phosphate groups, contributing to a negative binding energy of −1,050 kcal/mol [1] [7].
  • Inter-finger linker dynamics: The TGEK linker (residues 28–31) between zinc fingers exhibits flexibility, allowing Finger 1 to adopt multiple orientations relative to Finger 2. This "hinge-like" motion facilitates DNA major groove accommodation [1].
  • Impact of mutations: The CreA(G27D) mutation disrupts DNA binding by increasing the dissociation constant (Kdiss) 30-fold. MD simulations show this mutation induces rigidity in the linker region, reducing electrostatic potential energy and destabilizing key DNA contacts [7].

Table 2: Dynamics Parameters from CreA-DNA MD Simulations

Simulation SystemRMSD (Å)Flexibility (RMSF, Å)Binding Energy (kcal/mol)
Wild-Type CreA-DNA1.8Finger 1: 0.9; Finger 2: 0.6−1,050
CreA(G27D)-DNA2.5Finger 1: 1.4; Finger 2: 0.7−720

Conformational Stability and Flexibility in DNA Recognition

CreA’s zinc fingers exhibit differential stability during DNA binding. Finger 2 maintains higher rigidity (RMSF = 0.6 Å) due to extensive DNA contacts, while Finger 1 shows greater flexibility (RMSF = 0.9 Å), enabling conformational adjustments to DNA topology [1] [2]. Key factors influencing stability include:

  • Metal ion dependence: Zinc coordination (Cys₂-His₂ tetrahedral geometry) is essential for structural integrity. Chelation experiments confirm complete loss of DNA binding upon zinc removal [6] [7].
  • Disorder-to-order transitions: The N-terminal tail of CreA homologs (e.g., Tre recombinase) transitions from disordered to partially ordered states upon binding hydrophobic surfaces on the protein core. This enhances thermodynamic stability and facilitates repression [2].
  • DNA-induced distortions: CreA binding enlarges the DNA major groove by ~3 Å, akin to the "Beg" (enlarged groove) conformation observed in Zif268-DNA complexes. This deformation optimizes base-specific contacts with the recognition helix [1].

In contrast, unbound CreA shows higher conformational entropy, particularly in the inter-finger linker and N-terminal regions. MD simulations of isolated CreA reveal RMSD fluctuations >3.0 Å, indicating that DNA binding imposes structural order [1] [2].

Comparative Analysis of CreA Homologs

CreA belongs to an evolutionarily conserved family of fungal carbon catabolite repressors. Its zinc finger domain shares >80% sequence identity with Cre1 (Sclerotinia sclerotiorum) and Mig1p (Saccharomyces cerevisiae), yet functional divergence exists:

  • DNA specificity: While all recognize 5′-SYGGRG-3′, Mig1p favors 5′-GCGGGG-3′ identical to CreA. Cre1 binds a broader motif (5′-G/ACGGG-3′) due to substitutions in its recognition helix [3] [6].
  • Repression mechanisms: CreA recruits the Tup1-Cyc8 corepressor complex via physical interactions verified by tandem affinity purification (TAP) and bimolecular fluorescence complementation (BiFC). This complex recruits histone methyltransferase Set2 to deposit H3K36me2 repressive marks on cellulase gene promoters [9]. Mig1p uses an identical mechanism, but Cre1 cannot complement mig1 mutants, suggesting cofactor incompatibility [3] [9].
  • Domain architecture: CreA and Cre1 contain two C₂H₂ fingers, whereas Mig1p has an additional N-terminal finger. All possess nuclear localization signals regulated by phosphorylation, though Mig1p includes regulatory domains absent in filamentous fungi [3] [7].

Table 3: Functional Comparison of CreA and Homologs

FeatureCreA (A. nidulans)Cre1 (S. sclerotiorum)Mig1p (S. cerevisiae)
Zinc Fingers223
Optimal DNA Motif5′-GCGGGG-3′5′-G/ACGGG-3′5′-GCGGGG-3′
CorepressorTup1-Cyc8Tup1-Cyc8 (predicted)Tup1p-Cyc8p
Functional Cross-ComplementationN/AComplements A. nidulans creAFails to complement creA

The CreA-Tup1-Cyc8 trimeric complex is a hallmark of carbon catabolite repression in filamentous fungi. Structural disorder in the N-terminal tail of CreA homologs evolves toward partial order upon binding Tup1-Cyc8, illustrating how conformational dynamics enable functional adaptation across species [2] [9].

Properties

CAS Number

144516-87-0

Product Name

CreA protein

Molecular Formula

C6H10FNO3

Synonyms

CreA protein

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